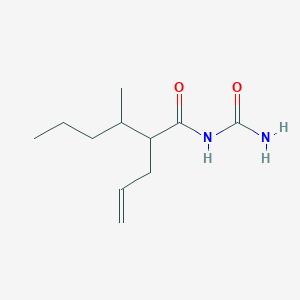
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is a chemical compound with a unique structure that includes a carbamoyl group, a methyl group, and a prop-2-enyl group attached to a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is favored due to the increased reactivity of N-carbamoyl imines towards nucleophiles . The reaction conditions often include the use of electron-withdrawing groups at nitrogen to enhance reactivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-carbamoyl derivatives and hexanamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88374-61-2 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-8(3)9(7-5-2)10(14)13-11(12)15/h5,8-9H,2,4,6-7H2,1,3H3,(H3,12,13,14,15) |
Clé InChI |
OXTKMFYCHLXIFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CC=C)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



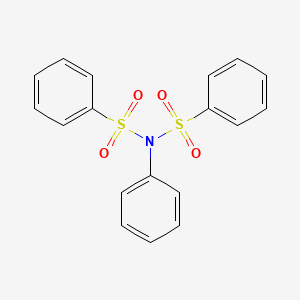
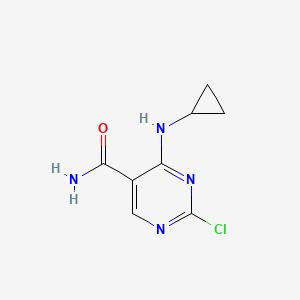
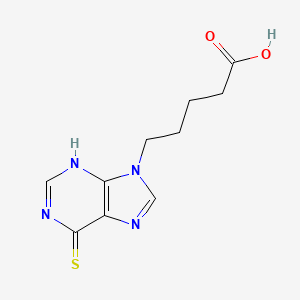

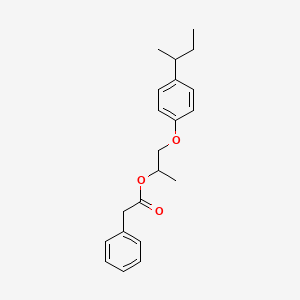
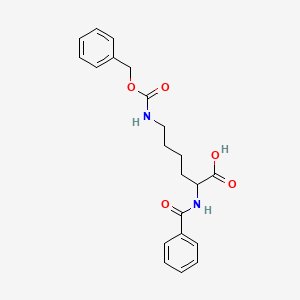
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
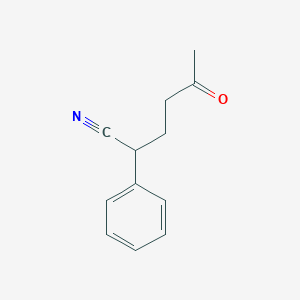

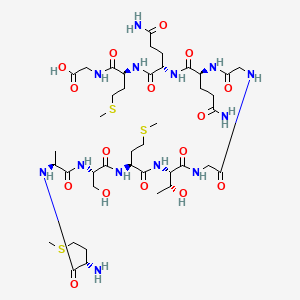
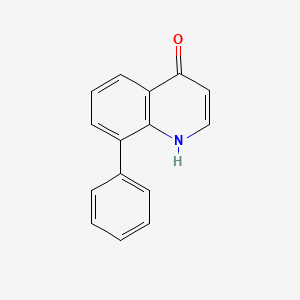
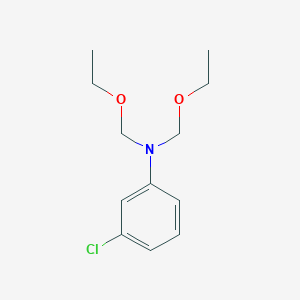
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
